![molecular formula C16H26BNO2 B2798536 Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1276656-57-5](/img/structure/B2798536.png)
Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description
Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H26BNO2 and its molecular weight is 275.2. The purity is usually 95%.
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Scientific Research Applications
Intermediate in the Synthesis of Biologically Active Compounds
This compound is an important intermediate in many biologically active compounds such as crizotinib . It can be synthesized through various steps, using different starting materials .
Synthesis of Indazole Derivatives
It serves as a significant intermediate of 1H-indazole derivatives . The structure can be further modified to exploit the derivation of the indazole structure type .
Borylation at the Benzylic C-H Bond of Alkylbenzenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl, a part of the compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl part of the compound can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Triphenylamine Derivatives
4-tert-Butylaniline, a part of the compound, is used in the synthesis of 4-tert-Butyl-4?,4?-dinitrotriphenylamine , a new triphenylamine .
Reaction with Formic Acid
4-tert-Butylaniline reacts with formic acid to produce formic acid-(4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .
properties
IUPAC Name |
4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUGMWKOFTSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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